2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide
Overview
Description
“2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H11BrClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C10H11BrClNO3. The molecular weight of this compound is 308.56 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. The molecular weight of this compound is 308.56 .Scientific Research Applications
Supramolecular Assembly and Hydrogen Bonding
Research on similar compounds, like N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate, has explored their crystal structures and supramolecular assembly. These compounds, related to 2-Bromo-N-(2-chloro-4,6-dimethoxyphenyl)acetamide, show significant intermolecular N–H···O and C–H···O hydrogen bonds. Their crystal packing exhibits weak C–H···Cl/Br interactions, contributing to the formation of three-dimensional architectures. Hirshfeld surface analysis indicates that interactions like H···H, H···π, H···O, and H···Cl/Br are dominant in this class of compounds (Hazra et al., 2014).
Dibromohydration and Neighboring Group Participation
The dibromohydration of N-(2-alkynylaryl)acetamide, closely related to this compound, has been studied for the synthesis of specific acetamide derivatives. This process is significant for the regioselective formation of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide. Interestingly, this transformation occurs under mild conditions and without metal catalysis. It highlights the potential for switchable synthesis, dependent on different neighboring groups, indicating a versatile reactivity profile for these types of acetamide compounds (Qiu et al., 2017).
Molecular Conformations and Supramolecular Assembly
The molecular structures and supramolecular assembly of halogenated N,2-diarylacetamides, which share structural similarities with this compound, have been analyzed. These structures demonstrate specific molecular conformations and assembly patterns, influenced by intermolecular N-H...O hydrogen bonds and C-H...π(arene) interactions. These findings are crucial for understanding the structural aspects and potential reactivity or interaction mechanisms of similar compounds (Nayak et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-(2-chloro-4,6-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c1-15-6-3-7(12)10(8(4-6)16-2)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUGRKHMSRGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)NC(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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